2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride
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Overview
Description
2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride is a chemical compound with the CAS number 2093980-11-9 . It has a molecular weight of 176.65 . The compound is stored at room temperature and is available in powder form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2O.ClH/c8-4-1-7(10)2-5-9-6-3-7;/h9-10H,1-3,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 176.65 .Scientific Research Applications
Improved Synthesis and Radiolabeling Applications
An improved synthesis method for the precursor acetic acid-piperidine-4-yl ester, a derivative related to 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride, was developed to facilitate the production of [11C]MP4A for PET studies of the acetylcholine neurotransmission system. This advancement allows for greater purity and yield, enhancing research capabilities in neurochemistry and pharmacology (Carpinelli et al., 2006).
Electrochemistry and Redox Chemistry
The study of TEMPOH derivatives in acetonitrile, a closely related research area, revisited the electrochemical behavior of these compounds. This research has implications for understanding and developing redox sequences and mechanisms in organic chemistry, potentially impacting synthesis strategies and the development of redox-active materials (Zhao et al., 2022).
Solvent Effects on Chemical Reactions
Research into the solvent effects on tautomeric equilibria and solvent modulation of hydroxyl radical reactivity highlights the significant role of acetonitrile in influencing chemical reactions. These studies provide valuable insights into solvent choice and its effects on reaction outcomes, essential for optimizing conditions in synthetic chemistry (Szafran et al., 1993); (Mitroka et al., 2010).
Applications in Organic Synthesis and Material Science
Further applications of related compounds in organic synthesis and material science include the formation of hydroxymethyliridium(III) compounds and the synthesis of highly conjugated polycationic polythiophenes. These studies contribute to the development of new materials and catalysts with potential applications in electronics, catalysis, and drug development (Thorn & Calabrese, 1984); (Zotti et al., 2001).
Analytical Chemistry and Pharmacology
In analytical chemistry and pharmacology, the compound's derivatives are used in the development of sensitive and specific methods for the quantitative determination of various substances in biological matrices, supporting pre-clinical and clinical studies. This application underscores the compound's utility in enhancing analytical methodologies for drug development and pharmacokinetic studies (Yang et al., 2004).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to various precautions to take when handling the compound .
Properties
IUPAC Name |
2-(4-hydroxypiperidin-4-yl)acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c8-4-1-7(10)2-5-9-6-3-7;/h9-10H,1-3,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFGTWXHXGSLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC#N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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